![molecular formula C22H13NO2 B5204906 3-(5H-indeno[1,2-b]pyridin-5-ylidene)-5-phenyl-2(3H)-furanone](/img/structure/B5204906.png)
3-(5H-indeno[1,2-b]pyridin-5-ylidene)-5-phenyl-2(3H)-furanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(5H-indeno[1,2-b]pyridin-5-ylidene)-5-phenyl-2(3H)-furanone, also known as IPF, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. IPF is a heterocyclic compound that contains a furanone ring and an indenopyridine moiety. The compound has been synthesized using different methods, and its mechanism of action and physiological effects have been studied extensively.
科学的研究の応用
3-(5H-indeno[1,2-b]pyridin-5-ylidene)-5-phenyl-2(3H)-furanone has been studied extensively for its potential applications in various fields, including cancer research, neuroscience, and materials science. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neuroscience, this compound has been shown to modulate the activity of ion channels and neurotransmitter receptors, which could lead to the development of new drugs for neurological disorders. In materials science, this compound has been used as a building block for the synthesis of novel materials with unique properties.
作用機序
The mechanism of action of 3-(5H-indeno[1,2-b]pyridin-5-ylidene)-5-phenyl-2(3H)-furanone is not fully understood, but it is believed to involve the modulation of various signaling pathways. In cancer cells, this compound has been shown to induce apoptosis by activating the caspase cascade and inhibiting the PI3K/Akt pathway. In neurons, this compound has been shown to modulate the activity of ion channels and neurotransmitter receptors, which could lead to the modulation of neuronal excitability and synaptic transmission.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, the modulation of ion channels and neurotransmitter receptors, and the induction of apoptosis. In cancer cells, this compound has been shown to inhibit angiogenesis by downregulating the expression of VEGF and inhibiting the PI3K/Akt pathway. In neurons, this compound has been shown to modulate the activity of ion channels and neurotransmitter receptors, which could lead to the modulation of neuronal excitability and synaptic transmission.
実験室実験の利点と制限
One advantage of using 3-(5H-indeno[1,2-b]pyridin-5-ylidene)-5-phenyl-2(3H)-furanone in lab experiments is its potential applications in various fields, including cancer research, neuroscience, and materials science. Another advantage is its synthetic accessibility, which allows for the synthesis of large quantities of the compound. However, one limitation of using this compound in lab experiments is its potential toxicity, which could affect the results of the experiments.
将来の方向性
There are several future directions for the research on 3-(5H-indeno[1,2-b]pyridin-5-ylidene)-5-phenyl-2(3H)-furanone. One direction is the development of new derivatives of this compound with improved properties, such as increased potency and selectivity. Another direction is the investigation of the potential applications of this compound in other fields, such as energy storage and catalysis. Additionally, the mechanism of action of this compound could be further elucidated to better understand its potential applications in various fields.
合成法
3-(5H-indeno[1,2-b]pyridin-5-ylidene)-5-phenyl-2(3H)-furanone can be synthesized using different methods, including the Suzuki-Miyaura coupling reaction, Sonogashira coupling reaction, and Heck coupling reaction. The Suzuki-Miyaura coupling reaction involves the reaction of 5-bromoindeno[1,2-b]pyridine and phenylboronic acid in the presence of a palladium catalyst and a base. The Sonogashira coupling reaction involves the reaction of 5-iodoindeno[1,2-b]pyridine and phenylacetylene in the presence of a palladium catalyst and a base. The Heck coupling reaction involves the reaction of 5-bromoindeno[1,2-b]pyridine and styrene in the presence of a palladium catalyst and a base. The choice of the synthesis method depends on the availability of starting materials and the desired yield of this compound.
特性
IUPAC Name |
(3Z)-3-indeno[1,2-b]pyridin-5-ylidene-5-phenylfuran-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H13NO2/c24-22-18(13-19(25-22)14-7-2-1-3-8-14)20-15-9-4-5-10-16(15)21-17(20)11-6-12-23-21/h1-13H/b20-18- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIPBKWYRWRKRLD-ZZEZOPTASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C3C4=C(C5=CC=CC=C53)N=CC=C4)C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=C/C(=C\3/C4=C(C5=CC=CC=C53)N=CC=C4)/C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(diethylamino)ethyl]-N-methyl-4-{[1-(2-phenylethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5204824.png)
![2-[2-(2,4-dimethoxyphenyl)-1-methylethyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5204830.png)
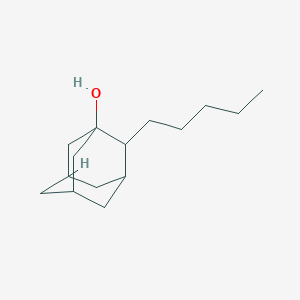
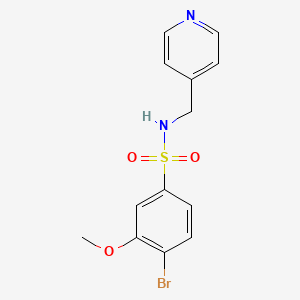
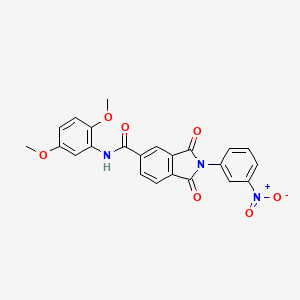
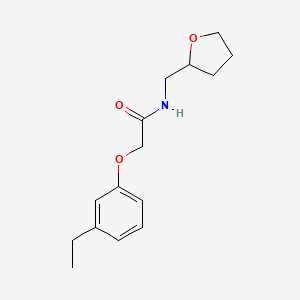
![1-(9H-carbazol-9-yl)-3-[4-(2-methyl-2-propen-1-yl)-1-piperazinyl]-2-propanol ethanedioate (salt)](/img/structure/B5204866.png)
![4-[(2-methoxy-5-nitrophenyl)hydrazono]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B5204872.png)
![N-{[(4-bromo-2,6-dimethylphenyl)amino]carbonothioyl}-3,5-dichloro-2-methoxybenzamide](/img/structure/B5204873.png)
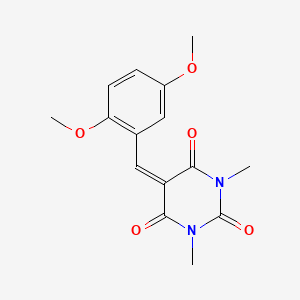
![N-{[3-(4-methylphenyl)-1-adamantyl]carbonyl}alanine](/img/structure/B5204891.png)
![4-(2-{3-chloro-4-[(4-chlorobenzyl)oxy]-5-methoxyphenyl}-1-cyanovinyl)benzonitrile](/img/structure/B5204892.png)
![2-(allylthio)-4-[(5-methyl-2-furyl)methylene]-1,3-thiazol-5(4H)-one](/img/structure/B5204914.png)
